molecular formula C8H14N4O2 B15204397 Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate

Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No.: B15204397
M. Wt: 198.22 g/mol
InChI Key: YCIRSTBYELPYAG-UHFFFAOYSA-N
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Description

Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate typically involves the reaction of isobutylhydrazine with suitable precursors under controlled conditions. One common method includes the cyclization of isobutylhydrazine with 3,5-diamino-1H-pyrazole-4-carboxylic acid . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, eco-friendly methodologies, such as solvent-free reactions and the use of green solvents, are being investigated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring.

Major Products

The major products formed from these reactions include substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of isobutyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-methylpropyl 3,5-diamino-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H14N4O2/c1-4(2)3-14-8(13)5-6(9)11-12-7(5)10/h4H,3H2,1-2H3,(H5,9,10,11,12)

InChI Key

YCIRSTBYELPYAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(NN=C1N)N

Origin of Product

United States

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